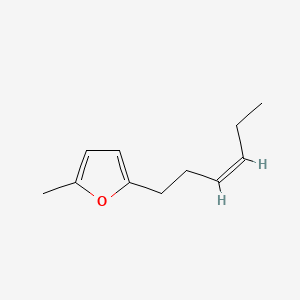

(Z)-2-(3-Hexenyl)-5-methylfuran

Description

Significance and Research Context of Substituted Furan (B31954) Derivatives

Substituted furan derivatives are a significant class of heterocyclic compounds that are extensively studied in organic chemistry and chemical biology. The furan nucleus is a five-membered aromatic ring containing one oxygen atom, which imparts distinct chemical properties to these molecules. This structural motif is found in a wide array of natural products and synthetic compounds with diverse biological activities.

The research context for substituted furan derivatives is broad, encompassing medicinal chemistry, materials science, and agricultural chemistry. In medicinal chemistry, the furan scaffold is recognized as a "privileged structure" due to its ability to interact with a variety of biological targets. This has led to the development of numerous furan-containing drugs with a wide range of therapeutic applications.

The biological significance of these derivatives is vast, with research demonstrating activities such as:

Antimicrobial: Furan derivatives have shown efficacy against various bacterial and fungal strains.

Anticancer: Certain substituted furans exhibit cytotoxic effects against cancer cell lines.

Anti-inflammatory: These compounds have been investigated for their ability to modulate inflammatory pathways.

Antiviral: Research has explored the potential of furan derivatives in combating viral infections.

The versatility of the furan ring allows for the synthesis of a large number of derivatives through various substitution patterns, enabling the fine-tuning of their biological and chemical properties. This has made them a focal point for the development of novel therapeutic agents and functional materials.

| Class of Furan Derivative | Example Compound | Reported Biological Activity |

| Nitrofurans | Nitrofurantoin | Antibacterial |

| Furanocoumarins | Psoralen | Photosensitizing, Antiproliferative |

| Substituted Benzofurans | Amiodarone | Antiarrhythmic |

Nomenclature and Structural Elucidation Considerations for (Z)-2-(3-Hexenyl)-5-methylfuran

The systematic naming of this compound follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes the molecule's structure:

Furan: This indicates the core five-membered aromatic ring containing an oxygen atom.

2-(...)-5-methyl: This specifies the positions of the substituents on the furan ring. The numbering of the furan ring starts from the oxygen atom as position 1.

(3-Hexenyl): This describes the six-carbon chain attached to the second position of the furan ring, with a double bond located at the third carbon of this chain.

(Z)-: This stereochemical descriptor indicates the configuration of the substituents around the double bond in the hexenyl chain, signifying that the higher priority groups are on the same side of the double bond.

The structural elucidation of this compound and other substituted furans relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry.

Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. For this compound, specific chemical shifts and coupling constants would confirm the presence of the furan ring protons, the methyl group, and the protons of the hexenyl chain, including the characteristic signals for the Z-configured double bond.

Mass Spectrometry (MS): This technique provides the exact molecular weight and fragmentation pattern of the compound, which helps in confirming the molecular formula and the nature of the substituents.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is particularly useful for separating and identifying volatile compounds like many furan derivatives from complex mixtures.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as C-H, C=C, and C-O bonds characteristic of the furan ring and the alkenyl side chain.

Structure

3D Structure

Properties

CAS No. |

4868-20-6 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2-[(Z)-hex-3-enyl]-5-methylfuran |

InChI |

InChI=1S/C11H16O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h4-5,8-9H,3,6-7H2,1-2H3/b5-4- |

InChI Key |

YCLNYBGZRIUBQT-PLNGDYQASA-N |

Isomeric SMILES |

CC/C=C\CCC1=CC=C(O1)C |

Canonical SMILES |

CCC=CCCC1=CC=C(O1)C |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Z 2 3 Hexenyl 5 Methylfuran

Distribution in Biological Systems and Natural Products

This furan (B31954) derivative has been identified in a range of biological sources, from fruits to processed goods, and is a component of the complex mixture of volatile compounds released by plants.

Identification in Botanical Sources

(Z)-2-(3-Hexenyl)-5-methylfuran is a known constituent of several plant species. For instance, it is found in pineapple (Ananas comosus) and is a component of the aroma of Coffea arabica beans. japsonline.comnih.gov The presence of this compound in green coffee beans suggests its biosynthesis occurs within the plant prior to any processing. nih.gov

Presence in Processed Foodstuffs and Beverages

The thermal processing of food often leads to the formation of new volatile compounds, and this compound is no exception. It is a recognized component in the aroma of roasted coffee and has also been detected in tea. japsonline.com In coffee, the roasting process significantly influences the profile of volatile compounds, including furan derivatives. japsonline.comsandiego.edu Studies have shown that the concentration of various furans can change dramatically with the duration and temperature of roasting. japsonline.comsandiego.edu For example, while some furan derivatives decrease with more intense roasting, others may increase. sandiego.edu

Occurrence in Plant Volatilomes and Litter

Plants release a complex blend of volatile organic compounds, collectively known as the volatilome, which can include this compound. These compounds play roles in plant communication, defense, and interactions with other organisms. Furthermore, this compound can be found in plant litter, contributing to the chemical composition of the soil and surrounding environment as the plant material decomposes.

Proposed Biosynthetic Origins and Metabolic Transformations

The formation of this compound is believed to occur through several chemical pathways, particularly those involving the degradation of common biological molecules under certain conditions.

Pathways Involving Oxidative Degradation of Fatty Acids

One proposed route for the formation of furan derivatives is through the oxidative degradation of polyunsaturated fatty acids. nih.gov Furan fatty acids themselves are known to be susceptible to autoxidation, leading to the formation of various breakdown products. dss.go.th This process involves the reaction of fatty acids with reactive oxygen species, which can be initiated by heat or other factors. nih.gov The resulting intermediates can then undergo cyclization and other transformations to form the furan ring structure.

Contributions from Maillard Reactions and Amino Acid Metabolism

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant contributor to the formation of flavor and aroma compounds in cooked and roasted foods. dss.go.thsandiego.edu This complex series of reactions can generate a wide array of heterocyclic compounds, including furans. nih.govresearchgate.netweebly.com Specifically, the interaction of certain amino acids with sugar degradation products is thought to be a key pathway for the synthesis of substituted furans like this compound. nih.govresearchgate.net For example, the degradation of amino acids like alanine and threonine in the presence of sugars can promote the formation of furan and methylfuran. nih.govresearchgate.net

Microbial and Enzymatic Biotransformation Processes

The direct microbial or enzymatic synthesis of this compound has not been extensively detailed in scientific literature. However, research into the biosynthesis of structurally related furan compounds provides a foundation for understanding potential pathways. The formation of furan rings in biological systems is often a complex process involving the transformation of various precursors.

One area of relevant research is the study of furan fatty acids, which are produced by certain bacteria and algae. nih.govnih.gov The biosynthesis of these compounds involves the modification of fatty acid chains to incorporate a furan moiety. nih.govnih.gov For instance, in some bacteria, the process is believed to start with the methylation of a fatty acid, followed by desaturation and the subsequent incorporation of an oxygen atom to form the furan ring. nih.gov While this compound is not a furan fatty acid, these studies highlight the capability of microorganisms to synthesize furan rings through enzymatic cascades.

Furthermore, enzymatic processes are known to be involved in the formation of various furan structures in fungi. For example, an enzyme system isolated from Aspergillus parasiticus has been shown to convert versiconal hemiacetal acetate (B1210297) into versicolorin A, a key step in the formation of the bisfuran ring structure in aflatoxins. nih.gov This demonstrates the role of specific enzymes in facilitating the cyclization and rearrangement reactions necessary for furan ring synthesis.

The enzymatic synthesis of furan-based polymers using lipases, such as Candida antarctica lipase B (CALB), has also been explored. rug.nl These enzymes can catalyze the polymerization of furan derivatives, showcasing their versatility in handling furan-containing substrates. While this is a synthetic application, it underscores the potential of enzymes to interact with and modify furan compounds.

The biosynthesis of the hexenyl portion of the molecule likely originates from the lipoxygenase (LOX) pathway, which is responsible for the formation of C6-aldehydes and alcohols, also known as green leaf volatiles. These compounds, such as (Z)-3-hexenal, are produced by plants from the breakdown of fatty acids and are known precursors for various volatile compounds. nih.gov The enzymatic machinery for producing the C6 backbone is therefore readily available in many organisms.

Although direct evidence for a specific microbial or enzymatic pathway that combines a C6 hexenyl unit with a methylfuran ring to produce this compound is currently scarce, the existing knowledge on the biosynthesis of furan rings and hexenyl compounds suggests that such a pathway is plausible and likely involves a series of enzymatic reactions.

Research Findings on Related Furan Biosynthesis:

| Organism/Enzyme System | Precursor(s) | Product(s) | Key Process |

| Bacteria (general) | Fatty acids | Furan fatty acids | Methylation, desaturation, oxygen incorporation |

| Aspergillus parasiticus | Versiconal hemiacetal acetate | Versicolorin A | Enzymatic conversion to form a bisfuran structure |

| Candida antarctica lipase B (CALB) | Furan derivatives | Furan-based polymers | Enzymatic polymerization |

Relation to Terpenoid Biosynthesis

The classification of this compound as a furanoterpenoid is not definitively established in the scientific literature. Terpenoids are a large and diverse class of naturally occurring organic compounds derived from the five-carbon isoprene unit. The biosynthesis of terpenoids follows well-defined pathways, primarily the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Structurally, this compound does not appear to be directly derived from the classical head-to-tail condensation of isoprene units that characterizes typical terpenoids. The C11 skeleton of this compound, with its specific arrangement of a hexenyl side chain and a methyl group on the furan ring, does not fit neatly into the classification of monoterpenes (C10), sesquiterpenes (C15), or other major terpenoid classes.

However, some natural products, known as meroterpenoids, are of mixed biosynthetic origin, incorporating a terpenoid-derived portion into a structure of different biosynthetic origin (e.g., polyketide or shikimate-derived). It is conceivable, though not proven, that the biosynthesis of this compound could involve a convergence of pathways. For instance, a precursor derived from the fatty acid metabolism (the hexenyl unit) could potentially be enzymatically combined with a molecule whose biosynthesis has some connection to the building blocks of terpenoids.

While a direct biosynthetic link to the terpenoid pathway for this compound is not supported by current evidence, the study of furanoterpenoids in plants like sweet potato offers some context. These compounds are indeed terpenoids that contain a furan ring, and their biosynthesis is induced by pathogens, indicating a role in plant defense. The formation of these furanoterpenoids involves the cyclization of terpenoid precursors. This highlights that nature has evolved enzymatic machinery to incorporate furan rings into isoprenoid structures.

Synthetic Methodologies and Chemical Transformations of Z 2 3 Hexenyl 5 Methylfuran and Analogues

Established and Emerging Synthetic Strategies for Furan (B31954) Ring Construction and Functionalization

The synthesis of the furan ring can be achieved through various established and emerging strategies, including classical condensation reactions and modern transition metal-catalyzed approaches.

Alkylation and Condensation Reactions for Furan Core Formation

A cornerstone of furan synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org This method remains one of the most significant for preparing these five-membered aromatic heterocycles. researchgate.net The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration of the resulting hemiacetal to yield the furan. wikipedia.org While widely used, the traditional Paal-Knorr reaction can be limited by the availability of the 1,4-diketone precursors and sometimes requires harsh reaction conditions. wikipedia.org

To address these limitations, modern variations have been developed. For instance, α-haloketones can react with β-dicarbonyl compounds to form tricarbonyl compounds, which then undergo dehydration using agents like titanium tetrachloride to produce furans. researchgate.net Another approach involves the reaction of β-keto compounds with vinyl dichlorides in a base-promoted domino reaction to afford substituted furans. organic-chemistry.org

Friedel-Crafts alkylation of the furan ring itself is generally not feasible due to the acid sensitivity of the furan nucleus, which can lead to polymerization. pharmaguideline.comiust.ac.ir However, mild catalysts such as phosphoric acid or boron trifluoride can be used to achieve alkylation with alkenes, typically at the 2-position. pharmaguideline.com

Transition Metal-Catalyzed Approaches (e.g., gold, mercury, copper, palladium)

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of furans, often providing milder reaction conditions and greater functional group tolerance. researchgate.netnih.gov

Gold Catalysis: Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in activating alkynes, allenes, and alkenes, making them suitable for furan synthesis. acs.orgrsc.org Gold-catalyzed cycloisomerization of various substrates, such as alkynyl alcohols, allenyl ketones, and alkynyloxiranes, provides efficient routes to substituted furans. rsc.orgscilit.nettandfonline.com For example, a combination of triazole-gold (TA-Au) and copper catalysts enables a one-pot, three-step cascade reaction to produce di-, tri-, and tetrasubstituted furans from simple starting materials. acs.orgorganic-chemistry.org This method proceeds through alcohol addition to an alkyne, a Saucy-Marbet rearrangement, and an allene-ketone cyclization. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are versatile for furan synthesis through several mechanisms. acs.orgnih.gov One notable method is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols, which can be performed under neutral conditions. acs.org Palladium is also instrumental in cross-coupling reactions where pre-formed furanyl metal reagents (containing tin, boron, zinc, etc.) react with organic halides. researchgate.net Additionally, palladium-catalyzed C-H activation/alkene insertion/annulation of 1,3-dicarbonyl compounds with alkenes offers a direct route to furan derivatives. rsc.org A Michael-Heck approach using sequential phosphine-palladium catalysis allows for the synthesis of polyalkyl furans from functionalized (Z)-β-halo allylic alcohols and activated alkynes. nih.govnih.gov

Copper Catalysis: Copper catalysts are also employed in furan synthesis. An I2/CuI system can promote the iodocyclization of cyclopropylideneallenyl ketones to yield highly substituted furans. researchgate.net Copper has also been used in one-pot processes for the synthesis of benzofurans, which involves an intramolecular O-arylation step. nih.gov

The following table summarizes some transition metal-catalyzed approaches to furan synthesis:

| Catalyst System | Starting Materials | Product Type | Reference(s) |

| K2PdI4 | (Z)-2-en-4-yn-1-ols | Substituted furans | acs.org |

| Triazole-gold (TA-Au) and Copper | Propargyl alcohol and alkynes | Di-, tri-, and tetrasubstituted furans | acs.orgorganic-chemistry.org |

| Pd(0) complexes | Furanyl halides and alkenes | Alkenyl substituted furans | researchgate.net |

| Phosphine-palladium | (Z)-β-halo allylic alcohols and activated alkynes | Polyalkyl furans | nih.govnih.gov |

| I2/CuI | Cyclopropylideneallenyl ketones | Highly substituted iodofurans | researchgate.net |

| Gold(III) trichloride | Alkynyloxiranes | 2,4-disubstituted furans | rsc.org |

Stereoselective Approaches to (Z)-Alkenylfurans and Related Compounds

The synthesis of specific isomers, such as (Z)-alkenylfurans, presents unique challenges that require precise control over the reaction conditions and catalyst selection.

The control of cis-trans isomerism is crucial for synthesizing compounds with specific geometries, such as the (Z)-alkenyl side chain in (Z)-2-(3-Hexenyl)-5-methylfuran. nih.govncats.io The cis (or Z) and trans (or E) isomers arise from the restricted rotation around a double bond. khanacademy.org Achieving high stereoselectivity for the Z-isomer often requires specialized synthetic methods.

One strategy is the use of stereoselective olefin metathesis. mit.edu For instance, catalytic cross-metathesis with specific molybdenum or tungsten catalysts can produce Z-alkenyl halides with high stereoselectivity. nih.gov These alkenyl halides can then be used in subsequent reactions to build the desired furan-containing molecule. The Julia olefination, using α-halomethyl sulfones and aldehydes, can also be optimized to yield Z-alkenyl halides with high stereoselectivity by carefully selecting the solvent, base, and additives. nih.gov

The s-cis-trans isomerism of furan derivatives, particularly those with carbonyl substituents, has been studied using spectroscopic methods and theoretical calculations. nih.gov These studies show that the conformational preference can be influenced by the polarity of the solvent. nih.gov

The development of enantioselective methods to synthesize chiral furan derivatives is an area of significant research interest, as these compounds are often key components of natural products and pharmaceuticals. researchgate.netscilit.com

Catalytic enantioselective reactions of furans can be broadly categorized into cycloaddition reactions, Friedel-Crafts reactions, and nucleophilic additions. researchgate.netgoogle.com

Cycloaddition Reactions: Furans can act as the 4π diene component in enantioselective Diels-Alder reactions to produce chiral dihydrofuran derivatives. researchgate.net Chiral copper or palladium catalysts have been used for this purpose with various dienophiles. researchgate.net

Friedel-Crafts and Nucleophilic Additions: These reactions can introduce a chiral carbon atom at the α-position of the furan ring. researchgate.net

The enantioselective synthesis of furan-containing helicenes has been achieved through an intramolecular, gold-catalyzed alkyne hydroarylation reaction using chiral ligands. chinesechemsoc.org Furthermore, chiral furan atropisomers have been synthesized from centrally chiral dihydrofurans. researchgate.net

Derivatization and Chemical Modification of this compound

Once the core structure of this compound is synthesized, it can undergo further chemical modifications. The furan ring is susceptible to electrophilic substitution, though its acid sensitivity requires the use of mild reagents. pharmaguideline.com

Alkylation and Acylation: As mentioned, direct Friedel-Crafts alkylation is challenging, but can be achieved with mild catalysts. pharmaguideline.com Acylation with acid anhydrides or halides also typically requires a mild catalyst like phosphoric acid or boron trifluoride. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature, but mono-halogenated products can be obtained under milder conditions, such as bromination at low temperatures in the presence of DMF or dioxane. pharmaguideline.com

Metallation: The furan ring can be metallated at the α-position using alkyllithiums, which can then be reacted with various electrophiles to introduce a wide range of substituents. iust.ac.ir

Ring Opening: Palladium-catalyzed ring opening of furans can lead to α,β-unsaturated aldehydes and ketones. rsc.org

Condensation Reactions: 2-Methylfuran, an analogue, can undergo condensation reactions. For example, it can react with aldehydes and ketones to form oligomers or macrocycles. pharmaguideline.com It can also undergo hydrolysis and condensation to form larger molecules like 5,5-bis(5-methyl-2-furyl)pentan-2-one. researchgate.net

The reactivity of the hexenyl side chain also allows for further modifications, such as hydrogenation or other additions to the double bond, although specific examples for this compound are not detailed in the provided context.

Functionalization of the Hexenyl Side Chain

The carbon-carbon double bond in the hexenyl side chain of this compound is a key site for functionalization, allowing for the introduction of various chemical moieties through established alkene reactions.

One of the most fundamental transformations is hydrogenation . Selective hydrogenation of the side chain's double bond, without affecting the furan ring, would yield 2-hexyl-5-methylfuran. This can be challenging as furan rings are also susceptible to hydrogenation. However, catalysts with tunable selectivity, such as palladium nanoparticles on specific supports, have been developed for the selective saturation of furan rings, suggesting that with careful catalyst selection (e.g., specific Pd or Rh catalysts under mild conditions), the reverse selectivity for the side chain could be achieved. mdpi.com

Epoxidation of the double bond using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would produce an epoxide. nih.govresearchgate.netwikipedia.orgorganic-chemistry.org This three-membered ring is a valuable intermediate that can be opened by various nucleophiles to introduce di-functional groups. For instance, acid-catalyzed hydrolysis of the epoxide would lead to the corresponding diol, 4-(5-methylfuran-2-yl)hexane-1,2-diol. nih.gov

The hydroboration-oxidation reaction offers a regioselective and stereoselective method to introduce a hydroxyl group. nih.govresearchgate.netresearchgate.net Treating this compound with a borane (B79455) reagent (e.g., BH₃-THF) followed by oxidation with hydrogen peroxide and a base would yield an anti-Markovnikov alcohol, specifically 1-(5-methylfuran-2-yl)hexan-3-ol. nih.govresearchgate.net This two-step process is known for its high stereospecificity, resulting in a syn-addition of the hydrogen and hydroxyl group across the double bond. nih.govresearchgate.net

Table 1: Key Functionalization Reactions of the Hexenyl Side Chain

| Reaction | Reagents | Product | Key Features |

|---|---|---|---|

| Hydrogenation | H₂, Catalyst (e.g., Pd/C, Rh) | 2-Hexyl-5-methylfuran | Selective saturation of the C=C bond. |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | 2-(2-(3-ethyloxiran-2-yl)ethyl)-5-methylfuran | Forms a reactive epoxide intermediate. |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | 1-(5-methylfuran-2-yl)hexan-3-ol | Anti-Markovnikov addition of H₂O. |

Reactions Involving the Furan Heterocycle

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions that can modify the heterocyclic core.

Diels-Alder Cycloaddition: Furan can act as a diene in [4+2] cycloaddition reactions, providing a powerful tool for the construction of oxabicyclic systems. nih.goviiarjournals.orgeurekaselect.com The reactivity of the furan ring is influenced by its substituents. Electron-donating groups, such as the methyl and hexenyl groups in the target molecule, are known to increase the reactivity of the furan diene. iiarjournals.org Reaction with a dienophile like maleic anhydride (B1165640) would yield a 7-oxanorbornene derivative, which can serve as a precursor to highly functionalized cyclohexane (B81311) and benzene (B151609) derivatives upon further transformation. nih.goviiarjournals.org

Electrophilic Substitution: The furan ring readily undergoes electrophilic aromatic substitution, primarily at the C3 and C4 positions, as C2 and C5 are already substituted. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce further functionality, although the conditions must be carefully controlled to avoid polymerization or ring-opening, which are common side reactions for activated furans. wikipedia.org

Metalation: Directed ortho-metalation is a key strategy for the regioselective functionalization of furans. Using a strong base like butyllithium, it is possible to deprotonate one of the ring carbons, typically at the C3 position in a 2,5-disubstituted furan, especially when directed by a suitable group. researchgate.net The resulting lithiated intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents at a specific position on the furan ring. researchgate.net

Synthesis of Polycyclic Structures via Cycloaddition Reactions of Furanones

Furanones, which are oxidized derivatives of furans, are versatile building blocks in cycloaddition reactions for the synthesis of complex polycyclic compounds. These reactions exploit the diene or dienophile character of the furanone ring system.

3(2H)-Furanones can participate in Diels-Alder reactions, serving as dienophiles to react with various dienes. More interestingly, they can be precursors to dienolates that engage in higher-order cycloadditions. For instance, under basic conditions, 5-substituted-furan-2(3H)-ones can form dienolates which then act as 2π-components in [8+2]-cycloaddition reactions with partners like 8,8-dicyanoheptafulvene, leading to the diastereoselective formation of polycyclic γ-lactone derivatives. researchgate.net

Intramolecular Diels-Alder (IMDA) reactions of furanone derivatives are a powerful strategy for constructing intricate polycyclic systems in a single step. nih.gov By tethering a diene to the furanone scaffold, subsequent thermal or Lewis acid-catalyzed cyclization can lead to the formation of multiple rings with high stereocontrol. This approach has been utilized in the total synthesis of various natural products. nih.gov

Furthermore, dearomative cycloadditions of furan derivatives can lead to polycyclic structures. For example, a (3+2) cycloaddition involving 2-nitrobenzofurans (which can be conceptually related to furanones) with other partners has been shown to produce complex polycyclic frameworks like benzofuro[3,2-b]indol-3-ones. researchgate.net

Table 2: Cycloaddition Reactions of Furanones for Polycyclic Synthesis

| Cycloaddition Type | Furanone Role | Reactant Partner | Resulting Structure | Reference |

|---|---|---|---|---|

| [4+2] Diels-Alder | Dienophile | External Diene | Fused Bicyclic Lactone | wikipedia.org |

| Intramolecular [4+2] Diels-Alder | Diene or Dienophile | Tethered Diene/Dienophile | Complex Polycyclic Lactones | nih.gov |

| [8+2] Cycloaddition | 2π-component (as dienolate) | 8,8-Dicyanoheptafulvene | Polycyclic γ-lactone with cycloheptatriene (B165957) motif | researchgate.net |

| (3+2) Cycloaddition | 3-atom component precursor | para-Quinamines | Benzofuro[3,2-b]indol-3-one derivatives | researchgate.net |

Preparation of Furan-Containing Chalcones and Lactones

The furan moiety is a valuable building block for the synthesis of specialized compounds like chalcones and lactones, which are of interest in medicinal chemistry and materials science.

Furan-Containing Chalcones: Chalcones are α,β-unsaturated ketones that are typically synthesized via the Claisen-Schmidt condensation. wikipedia.orgnih.gov This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. wikipedia.org To synthesize a furan-containing chalcone, a furan-2-carboxaldehyde derivative can be reacted with an acetophenone (B1666503). For example, 5-methyl-2-furaldehyde (an analogue of the target molecule's core) could be condensed with acetophenone in the presence of a base like sodium hydroxide (B78521) to yield 1-phenyl-3-(5-methylfuran-2-yl)prop-2-en-1-one. researchgate.netnih.gov The reaction is versatile, and a wide range of substituted furan aldehydes and ketones can be used to generate a library of furan-based chalcones. iiarjournals.orgeurekaselect.comnih.govresearchgate.net

Furan-Containing Lactones: Lactones (cyclic esters) can be prepared from furan-containing precursors through several methods. wikipedia.org One prominent method is the Baeyer-Villiger oxidation , where a cyclic ketone is converted to a lactone using a peroxy acid. nih.govwikipedia.org A suitable furan-containing cyclic ketone could be synthesized and then subjected to Baeyer-Villiger oxidation to form the corresponding lactone. Alternatively, Baeyer-Villiger monooxygenases (BVMOs) offer a biocatalytic route for the selective oxidation of furan derivatives. mdpi.comresearchgate.net These enzymes can oxidize furan aldehydes to their corresponding carboxylic acids or, in some cases, lead to the formation of lactone-like structures. mdpi.comresearchgate.net Oxidative cleavage of the furan ring itself can also lead to lactone formation under specific conditions.

Table 3: Synthesis of Furan-Containing Chalcones and Lactones

| Target Compound | Synthetic Method | Key Reagents | General Product Structure |

|---|---|---|---|

| Chalcone | Claisen-Schmidt Condensation | Furan-2-carboxaldehyde, Acetophenone, Base (e.g., NaOH) | Aryl-CO-CH=CH-Furan |

| Lactone | Baeyer-Villiger Oxidation | Furan-containing cyclic ketone, Peroxy acid (e.g., m-CPBA) | Lactone ring fused or attached to a furan system |

| Lactone | Biocatalytic Oxidation | Furan derivative, Baeyer-Villiger Monooxygenase (BVMO) | Oxidized furan products, including lactones |

Advanced Analytical Methodologies for the Study of Z 2 3 Hexenyl 5 Methylfuran

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating (Z)-2-(3-Hexenyl)-5-methylfuran from complex matrices, enabling its accurate measurement and characterization.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile compounds like this compound. This technique combines the superior separation capabilities of GC with the definitive identification power of MS. In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their volatility and interaction with the stationary phase of the column.

For the analysis of furan (B31954) derivatives, including this compound, a non-polar column such as a HP-5MS is often employed. mdpi.comnih.gov The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points. For instance, a temperature program might start at 32°C, hold for a few minutes, and then ramp up to 200°C. mdpi.com

Once separated by the GC, the individual compounds enter the mass spectrometer. In the MS, molecules are ionized, typically by electron ionization (EI), which causes them to fragment into characteristic patterns. These fragmentation patterns, along with the molecular ion peak, serve as a "fingerprint" for identification. The mass spectrum of this compound would be compared against spectral libraries, such as the NIST Mass Spectral Library, for confirmation. nist.govnist.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for analyzing trace levels in complex food matrices. mdpi.comnih.gov

Key GC-MS Parameters for Furan Derivative Analysis:

| Parameter | Typical Setting | Reference |

| Column | HP-5MS (or equivalent non-polar) | mdpi.comnih.gov |

| Injector Temperature | 280°C | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Flow Rate | 1 mL/min | mdpi.com |

| Temperature Program | Initial 32°C (4 min), ramp 20°C/min to 200°C (3 min) | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | thermofisher.com |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | nih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Reverse Phase Mode

While GC-MS is the dominant technique for volatile analysis, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), offer alternative and complementary approaches, particularly for less volatile or thermally labile furan derivatives. nih.gov These techniques are typically operated in reverse-phase mode, where a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. nih.govsielc.comsielc.com

The separation in reverse-phase HPLC/UPLC is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution is often employed, where the composition of the mobile phase is changed over time to effectively separate a wide range of compounds. pubcompare.aitandfonline.com For instance, a mobile phase could consist of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.comtandfonline.com The proportion of the organic solvent is increased during the run to elute more strongly retained, non-polar compounds. pubcompare.ai

UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm) and can operate at higher pressures than conventional HPLC systems. This results in faster analysis times, higher resolution, and improved sensitivity. acs.orgnih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a mass spectrometer (LC-MS). nih.govresearchgate.net LC-MS provides structural information and allows for the sensitive and selective quantification of target compounds. nih.gov

Typical HPLC/UPLC Conditions for Furan Analysis:

| Parameter | HPLC Setting | UPLC Setting | Reference |

| Column | C8 or C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.8 µm | nih.govtandfonline.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid | sielc.comtandfonline.com |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | sielc.comtandfonline.com |

| Flow Rate | 0.5 - 1.0 mL/min | 0.3 - 0.6 mL/min | nih.govpubcompare.ainih.gov |

| Column Temperature | 25 - 40°C | 30 - 40°C | nih.govnih.gov |

| Detector | DAD or MS | DAD or MS/MS | nih.govnih.gov |

Preparative Scale Separation and Impurity Isolation

When a pure standard of this compound is not commercially available or when impurities need to be identified and characterized, preparative scale separation techniques are employed. Preparative HPLC is a powerful method for isolating larger quantities of specific compounds from a mixture. sielc.com The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater sample loads. sielc.com

The goal of preparative separation is to collect fractions containing the target compound with high purity. These fractions can then be analyzed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry to elucidate the structure of the isolated compound and any co-eluting impurities. This approach is scalable and can be crucial for obtaining reference materials for quantitative studies. sielc.comsielc.com

Hyphenated and Sensory-Guided Approaches

To specifically target and identify aroma-active compounds like this compound within a complex volatile profile, hyphenated and sensory-guided techniques are indispensable.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds in various matrices. researchgate.netresearchgate.netacs.org In HS-SPME, a fused-silica fiber coated with a polymeric stationary phase is exposed to the headspace above a sample. nih.gov Volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. acs.org

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For a broad range of volatiles, including furan derivatives, a mixed-phase fiber such as Carboxen/Polydimethylsiloxane (CAR/PDMS) is often effective. nih.govacs.org After an appropriate extraction time, the fiber is retracted and inserted into the hot injector of a GC, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and analysis by MS. nih.gov

Factors such as extraction time, temperature, and the addition of salt to the sample can be optimized to enhance the extraction efficiency for specific compounds. nih.gov HS-SPME is particularly valuable for creating a volatile profile of a sample, which can be used for quality control, authenticity studies, or to investigate changes in aroma during processing or storage. researchgate.netdaneshyari.com

Optimized HS-SPME Parameters for Volatile Furan Analysis:

| Parameter | Typical Setting | Reference |

| Fiber Coating | Carboxen/Polydimethylsiloxane (CAR/PDMS) | nih.govacs.org |

| Extraction Temperature | 30 - 60°C | researchgate.netacs.org |

| Extraction Time | 15 - 45 min | nih.govnih.gov |

| Sample Agitation | Yes (e.g., 400 rpm) | nih.gov |

| Desorption Temperature | 250°C | nih.gov |

| Desorption Time | 3 - 5 min | nih.govacs.org |

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Identification

Gas Chromatography-Olfactometry (GC-O) is a unique analytical technique that combines the separation power of GC with human sensory perception. researchgate.net As the separated compounds elute from the GC column, the effluent is split into two paths. One path leads to a conventional detector, such as a mass spectrometer or a flame ionization detector (FID), for chemical identification and quantification. epa.gov The other path is directed to a sniffing port, where a trained sensory panelist or analyst can smell the eluting compounds and describe their odor character and intensity. nih.gov

Integration of Multi-Omics Data (e.g., Volatilomics and Metabolomics)

The integration of data from different "omics" platforms, such as volatilomics (the study of all volatile organic compounds) and metabolomics (the study of all metabolites), provides a comprehensive understanding of the biochemical pathways and networks in which this compound may be involved. This multi-omics approach allows researchers to connect the presence and abundance of specific volatile compounds with broader metabolic changes within an organism.

Recent studies have highlighted the power of combining these datasets to elucidate complex biological processes. For instance, in the investigation of plant defense mechanisms, exposure to green leaf volatiles (GLVs) like (Z)-3-hexenyl acetate (B1210297) has been shown to induce significant changes in the plant's metabolome. nih.govresearchgate.net An untargeted metabolomics approach in wheat exposed to (Z)-3-hexenyl acetate revealed alterations in the phenylpropanoid pathways, which are crucial for producing anti-oxidative compounds. nih.govresearchgate.net Furthermore, the detection of hexenyl diglycosides suggests that airborne GLVs are metabolized and integrated into the plant's system through glycosylation. nih.govresearchgate.net This indicates that the presence of a hexenyl moiety, as seen in this compound, could be linked to similar metabolic responses.

The integration of transcriptomics (the study of all RNA transcripts) with metabolomics has also proven valuable. In a study on Camellia huana, combined analysis revealed a strong correlation between the expression of genes related to carotenoid and terpenoid biosynthesis and the accumulation of volatile organic compounds. nih.gov This suggests that the production of furan derivatives could be similarly regulated at the genetic level. Multi-omics analyses in Angelica dahurica have been used to identify genes involved in the biosynthesis of furanocoumarins, demonstrating how this integrated approach can fill gaps in our understanding of specific biosynthetic pathways. nih.govresearchgate.net These studies underscore the potential of multi-omics to uncover the synthesis and regulatory mechanisms of furan compounds. nih.govresearchgate.netnih.gov

| Analytical Platform | Key Findings from Integrated Analysis | Potential Relevance to this compound |

| Volatilomics & Metabolomics | Exposure to hexenyl compounds induces changes in phenylpropanoid pathways and glycosylation events in plants. nih.govresearchgate.net | The hexenyl group in the target compound may trigger similar metabolic responses. |

| Transcriptomics & Metabolomics | Correlation between gene expression and accumulation of volatile compounds, including terpenoids and furanocoumarins. nih.govnih.govresearchgate.net | The biosynthesis of this compound is likely regulated by specific gene expression patterns. |

| Proteomics & Metabolomics | Identification of enzymes and proteins involved in the synthesis and modification of secondary metabolites. nih.gov | Could help identify the specific enzymes responsible for the formation of this compound. |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for its characterization.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it a powerful tool for confirming the structure of this compound. Both ¹H and ¹³C NMR are employed to identify the different types of protons and carbons and their connectivity.

In the ¹H NMR spectrum, specific chemical shifts and coupling constants are expected for the protons in the furan ring, the methyl group, and the (Z)-3-hexenyl side chain. The cis configuration of the double bond in the hexenyl chain can be confirmed by the characteristic coupling constant between the vinylic protons. The presence of two sets of signals in the NMR spectra of some furan derivatives can indicate a slow molecular interchange at room temperature, often due to the presence of stable rotamers. scielo.br

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the furan ring carbons are particularly diagnostic. For example, in a study of N-benzyl-N-(furan-2-ylmethyl)acetamide, the ¹³C NMR spectrum was crucial in confirming the presence of different conformations. scielo.br

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | ~0.9 (CH₃ of hexenyl), ~2.2 (CH₃ on furan), ~2.0-2.8 (allylic and other CH₂), ~5.2-5.6 (vinylic CH), ~5.8-7.2 (furan ring H) | Confirms the presence of all proton groups and their relative positions. The coupling constant of vinylic protons confirms the (Z) stereochemistry. |

| ¹³C | ~13-15 (CH₃), ~20-35 (aliphatic CH₂), ~105-145 (furan and vinylic C), ~150-160 (oxygen-substituted furan C) | Provides the carbon skeleton of the molecule, confirming the number and type of carbon atoms. |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it is a primary method for the analysis of volatile compounds like furan derivatives in complex mixtures. mdpi.comnih.govchromatographyonline.com

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (164.24 g/mol ). nih.govncats.io The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for alkyl-substituted furans involve cleavages at the bonds benzylic to the furan ring and rearrangements. Studies on the fragmentation of related furan and pyrazine (B50134) compounds have shown that the position and stereochemistry of side chains significantly influence the resulting mass spectrum. imreblank.chresearchgate.net

For instance, the mass spectrum of N-benzyl-N-(furan-2-ylmethyl)acetamide showed a main fragment corresponding to the furfurylamine (B118560) moiety, resulting from the rupture of the C-N bonds. scielo.br Similarly, for this compound, characteristic fragments would be expected from the cleavage of the hexenyl chain and the furan ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, providing further confidence in the identification. kobv.deresearchgate.net

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |

| 164 | [M]⁺ | Molecular ion of this compound |

| 95 | [C₅H₅O-CH₂]⁺ | Cleavage of the bond between the first and second carbon of the hexenyl chain |

| 81 | [C₅H₅O]⁺ | Furanomethyl cation, a common fragment for 2-substituted furans |

| 67 | [C₅H₇]⁺ | Fragment from the hexenyl chain |

| 53 | [C₄H₅]⁺ | Fragment from the furan ring |

Biological and Ecological Significance of Z 2 3 Hexenyl 5 Methylfuran

Role in Sensory Perception and Organoleptic Properties

Information regarding the direct and significant contribution of (Z)-2-(3-Hexenyl)-5-methylfuran to food flavor, aroma, and perfumery is limited. Some sources indicate that this specific compound is not commonly used in flavor or fragrance applications. thegoodscentscompany.com

The application of specific furan (B31954) derivatives in perfumery is a specialized field. While some furan-based molecules are synthesized for their unique scent profiles, information regarding the use of this compound in fragrance compositions is scarce. researchgate.netresearchgate.net One industry resource explicitly states that it is not intended for fragrance use. thegoodscentscompany.com This suggests that its olfactory properties may not be suitable or desirable for perfumery applications, or that it has not been extensively explored for this purpose.

Bioactivity and Interdisciplinary Research Applications

There is a lack of specific research into the bioactivity and potential interdisciplinary applications of this compound as outlined.

While some natural and synthetic compounds containing furan rings have been investigated for their antioxidant and anti-inflammatory properties, there are no specific studies found that focus on this compound. nih.govnih.govscielo.br Research into the medicinal properties of chemical compounds is highly specific, and the bioactivity of one furan derivative cannot be extrapolated to all others.

Plants produce a variety of volatile organic compounds (VOCs) in response to environmental stressors, including wounding from herbivores or mechanical damage. researchgate.netnih.govresearchgate.net These VOCs can act as signaling molecules within the plant and between plants. Green leaf volatiles (GLVs), such as (Z)-3-hexenol, are well-known components of these wound-induced emissions. researchgate.net While this compound shares a structural component with some GLVs, there is no direct evidence in the scientific literature to suggest it plays a role in plant wound signaling.

The field of chemical ecology examines the role of chemicals in the interactions of living organisms. Plants utilize a complex chemical language for communication and defense against pathogens and herbivores. frontiersin.orgnih.govresearchgate.net This includes the release of specific VOCs to attract predators of herbivores or to warn neighboring plants of a threat. Although compounds related to the hexenyl portion of the molecule are involved in such interactions, there are no specific studies identifying this compound as a key signaling molecule in plant communication or as a component of plant defense mechanisms. nih.gov

Pharmacokinetic Considerations for Related Furan Compounds

Understanding the pharmacokinetic profile of a compound—how it is absorbed, distributed, metabolized, and excreted by an organism—is crucial to assessing its biological impact. In the absence of direct studies on this compound, an examination of the pharmacokinetics of the parent compound, furan, and its derivatives offers valuable insights. It is important to note that these are general considerations for related compounds and may not directly reflect the behavior of this compound.

Furan and its derivatives are generally characterized as colorless, flammable, and highly volatile liquids. wisdomlib.orgbritannica.comwikipedia.org Their solubility in common organic solvents facilitates their absorption and distribution in biological systems. wisdomlib.orgbritannica.com

Absorption, Distribution, Metabolism, and Excretion of Furan Compounds

The metabolism of furan-containing compounds is a critical factor in their biological activity and potential toxicity. nih.govnih.gov The furan ring can be oxidized by metabolic enzymes, leading to the formation of reactive intermediates. nih.govorientjchem.org

Key pharmacokinetic processes for furan and related compounds include:

Absorption: Due to their volatile nature, inhalation is a significant route of exposure for compounds like furan. nih.gov Dermal absorption is also possible. nih.gov Once absorbed, these lipophilic compounds can be distributed throughout the body.

Metabolism: The liver is the primary site of metabolism for many furan derivatives. nih.govnih.gov A crucial step in furan metabolism is bioactivation by cytochrome P450 enzymes, particularly CYP2E1, to form reactive metabolites like cis-2-butene-1,4-dial. nih.gov This metabolic activation is often linked to the observed hepatotoxicity of some furan compounds. nih.govnih.gov The rate of metabolism can be a key determinant of a compound's biological effects. nih.gov

Detoxification and Excretion: Glutathione (B108866) (GSH) plays an important role in detoxifying the reactive metabolites of furan. nih.gov The resulting conjugates can then be further processed and excreted from the body, primarily through urine. nih.gov

The table below summarizes the key pharmacokinetic parameters for the parent compound, furan, based on studies in various species.

| Parameter | Description | Species Studied | Key Findings |

| Absorption | Uptake of the compound into the body. | Dogs | High respiratory uptake (90-95%). nih.gov |

| Metabolism | Chemical conversion of the compound in the body. | Rats, Mice, Humans | Primarily metabolized in the liver by cytochrome P450 2E1. nih.gov |

| Bioactivation | Conversion to a more reactive metabolite. | Rats, Mice | Forms the reactive metabolite cis-2-butene-1,4-dial. nih.gov |

| Excretion | Elimination of the compound and its metabolites from the body. | Rats | Major metabolite is carbon dioxide; urinary excretion of metabolites derived from reaction with cellular nucleophiles. nih.gov |

It is hypothesized that the pharmacokinetic profile of this compound would be influenced by its specific chemical structure, including the hexenyl side chain and the methyl group on the furan ring. These modifications could affect its absorption, metabolic rate, and the nature of its metabolites compared to simpler furan compounds. However, without direct experimental data, these remain areas for future investigation.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

The natural origin of (Z)-2-(3-Hexenyl)-5-methylfuran remains an open question, though one source notes it is "not found in nature" thegoodscentscompany.com. However, the biosynthesis of structurally similar compounds provides a roadmap for future investigation. The molecule can be deconstructed into two key components: the 5-methylfuran head and the (Z)-3-hexenyl tail.

The (Z)-3-hexenyl unit is a hallmark of the Green Leaf Volatile (GLV) pathway, which is nearly ubiquitous in plants in response to wounding. researchgate.netnih.gov This pathway begins with polyunsaturated fatty acids like linolenic acid. researchgate.netfrontiersin.org A series of enzymes, including lipoxygenase (LOX) and hydroperoxide lyase (HPL), cleaves these fatty acids to produce C6 aldehydes, such as (Z)-3-hexenal. mdpi.comnih.gov These aldehydes can then be converted to alcohols, like (Z)-3-hexenol, and their corresponding esters. researchgate.netfrontiersin.org

The formation of the furan (B31954) ring is less straightforward. One plausible hypothesis involves the modification and cyclization of a sugar moiety or a polyketide precursor. For instance, some fungi are known to produce various furan derivatives. nih.gov Future research should focus on identifying organisms that may produce this compound by screening plant, fungal, or bacterial metabolomes. Once a producing organism is identified, a combination of isotopic labeling studies and transcriptomics could help elucidate the specific enzymes—potentially novel acyltransferases or cyclase enzymes—that catalyze the final condensation and ring-formation steps to assemble this unique molecule.

Development of Greener and More Efficient Synthetic Routes

While classic methods for furan synthesis like the Paal–Knorr synthesis exist, they often require harsh conditions. wikipedia.org Modern organic synthesis offers a toolkit of more sustainable and efficient alternatives that could be adapted for this compound. researchgate.net Future research should prioritize the development of catalytic, high-atom-economy routes.

Promising approaches include:

Metal-Catalyzed Cross-Coupling and Cyclization: Palladium-catalyzed reactions are highly effective for creating substituted furans. researchgate.netnih.gov A strategy could involve coupling a pre-functionalized furan ring with a hexenyl-containing partner. Alternatively, gold- or copper-catalyzed cycloisomerization of appropriately designed enyne or allenone precursors could construct the furan ring with the side chain already appended. acs.org

Olefin Metathesis: Cross-metathesis has emerged as a powerful technique for forming C=C bonds and could be used to synthesize substituted furans from simpler allylic alcohols and furan precursors. pnas.org

Bio-based Precursors: A truly "green" approach would leverage renewable starting materials. Furfural and 5-methylfurfural, which can be derived from cellulosic biomass, are attractive starting points for the furan core. britannica.com Synthetic strategies could focus on elongating the side chain of these platform chemicals to achieve the target molecule.

A comparative table of potential synthetic methodologies is presented below.

| Synthesis Strategy | Key Reaction Type | Potential Precursors | Advantages |

| Catalytic Cyclization | Gold/Copper-Catalyzed Cycloisomerization | Enyne or Allenone alcohols | High atom economy, mild conditions. |

| Cross-Coupling | Palladium-Catalyzed C-H Alkylation | 2-Methylfuran, (Z)-1-iodo-hex-3-ene | High regioselectivity, good functional group tolerance. nih.gov |

| Metathesis-Based | Olefin Cross-Metathesis followed by Cyclization | Allylic alcohols, enol ethers | Convergent, flexible for creating substituted furans. pnas.org |

| Bio-Derived Route | Chain elongation (e.g., Wittig reaction) | 5-Methylfurfural, C6 phosphonium (B103445) ylide | Utilizes renewable starting materials. |

Elucidation of Novel Biological Activities and Mechanisms of Action

The biological role of this compound is largely unknown, presenting a significant opportunity for discovery. Structurally related furan compounds exhibit a wide range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.govshareok.org For example, various synthetic furan derivatives have shown high activity against bacteria like Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov Furthermore, α-alkyl-substituted furans are key scaffolds in several marketed drugs used to treat cancer and peptic ulcers. nih.gov

Future research should involve a systematic screening of this compound against a diverse panel of biological targets. Key areas of investigation include:

Antimicrobial and Antifungal Assays: Testing its efficacy against a broad spectrum of pathogenic bacteria and fungi.

Cytotoxicity Screening: Evaluating its effect on various cancer cell lines to identify potential anticancer properties.

Enzyme Inhibition Assays: Assessing its ability to inhibit key enzymes involved in inflammation (e.g., cyclooxygenases) or other disease pathways.

Insect Pheromone and Kairomone Activity: Many volatile compounds, including furans like rosefuran, act as insect pheromones. wikipedia.org Investigating the compound's effect on insect behavior could lead to applications in pest management.

Once a biological activity is identified, subsequent mechanism-of-action studies will be crucial to understand how the molecule interacts with its biological target at a molecular level.

Application in Metabolomics and Volatilomics for Complex Biological Systems

Metabolomics and volatilomics are powerful disciplines for analyzing the complete set of small molecules in a biological system. Volatile organic compounds (VOCs), including furans, are key components of the "volatilome" and often serve as important signaling molecules or biomarkers. nih.gov

Advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) are essential for detecting and quantifying trace amounts of volatiles. nih.gov High-Performance Liquid Chromatography (HPLC) is also a suitable method for analyzing furan derivatives. wikipedia.org

Future applications for this compound in this context include:

Biomarker Discovery: Investigating whether its presence or absence in the volatilome of a plant or microorganism correlates with a specific developmental stage, stress condition, or disease state. For instance, studies on Camellia oleifera have used volatilomics to differentiate flower varieties based on their unique aroma profiles. nih.gov

Food Science and Flavor Chemistry: Exploring its potential contribution to the aroma and flavor profiles of foods and beverages. Related compounds like 2-hexyl-5-methyl-3(2H)-furanone are found in onions, highlighting the role of alkylfurans in food chemistry. thegoodscentscompany.com

Ecological Chemistry: Using it as a chemical marker to trace interactions between organisms, such as plant-herbivore or plant-pollinator relationships.

Design and Synthesis of New Furan-Based Chemical Tools and Probes

Beyond its intrinsic biological activity, the furan scaffold can be incorporated into sophisticated chemical tools to study biological processes. shareok.org The unique chemical properties of the furan ring, such as its ability to participate in Diels-Alder reactions, make it a versatile component for probe design. wikipedia.org

Future research could focus on:

Developing Furan-Based Probes: Researchers have recently designed a chemical probe that undergoes a Diels-Alder reaction to covalently bind and identify furan-containing natural products within complex mixtures. researchgate.net A similar strategy could be tailored to create a probe that selectively captures this compound or its metabolites.

Synthesis of Fluorescent Analogs: The furan moiety has been incorporated into nucleoside analogues to create fluorescent probes that are sensitive to their microenvironment. mdpi.com By functionalizing this compound with fluorophores, or by leveraging its intrinsic fluorescence, new probes could be designed to visualize its uptake and distribution in living cells.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the hexenyl side chain (e.g., changing bond saturation, length, or functional groups) and the furan core will be essential. These analogues can be used as probes to map the structural requirements for any observed biological activity, a critical step in medicinal chemistry and drug discovery. nih.gov

By pursuing these interdisciplinary research avenues, the scientific community can move this compound from a chemical curiosity to a well-understood molecule with potential applications in medicine, agriculture, and biotechnology.

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of (Z)-2-(3-Hexenyl)-5-Methylfuran?

To confirm the identity of this compound, researchers should employ a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve the Z-configuration of the 3-hexenyl substituent and methyl group positions.

- Mass Spectrometry (MS) : High-resolution MS to verify the molecular formula (C₁₁H₁₆O; molecular weight 164.24) and fragmentation patterns .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., furan ring vibrations at ~1500 cm⁻¹ and C-H stretching of the alkene).

- Gas Chromatography (GC) : Paired with retention index databases to resolve stereoisomeric impurities .

Q. What synthetic routes are available for this compound?

Key methodologies include:

- Catalytic Hydrogenation : Starting from furfural derivatives, such as 5-Hydroxymethylfurfural (5-HMF), using palladium or nickel catalysts under controlled H₂ pressure to introduce the 3-hexenyl group while retaining the Z-configuration .

- Etherification/Hydrogenolysis : Acid-catalyzed etherification of 5-Methylfuran with (Z)-3-hexenol, followed by purification via vacuum distillation .

- Cross-Coupling Reactions : Transition-metal-mediated coupling of pre-functionalized furan precursors with Z-configured alkenes .

Advanced Research Questions

Q. How can catalytic reaction conditions be optimized for higher yields of this compound?

Experimental design should focus on:

- Catalyst Screening : Test Pd/C, Raney Ni, and acidic resins (e.g., Amberlyst-15) for selectivity toward the Z-isomer.

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., hexane) to minimize side reactions.

- Temperature Control : Maintain temperatures <120°C to prevent thermal decomposition of the furan ring .

- Byproduct Analysis : Use GC-MS to monitor humin formation, a common side product in furan chemistry .

Q. What mechanistic insights exist for the decomposition of this compound under acidic or oxidative conditions?

Studies on analogous compounds (e.g., 2-(methoxymethyl)-5-methylfuran) suggest:

- Acid-Catalyzed Ring Opening : Protonation of the furan oxygen leads to ring cleavage, forming unsaturated carbonyl intermediates.

- Oxidative Degradation : Strong oxidants (e.g., KMnO₄) convert the furan ring into dicarboxylic acids, while milder agents (e.g., O₂) may form peroxides .

- Computational Modeling : Density Functional Theory (DFT) can predict activation energies for decomposition pathways .

Q. How does the Z-configuration of the 3-hexenyl group influence the compound’s stability and bioactivity?

- Stability : The Z-isomer is more prone to oxidative degradation than the E-isomer due to steric strain in the alkene moiety. Accelerated stability studies (40°C/75% RH) with HPLC monitoring are recommended .

- Bioactivity : Preliminary data on similar furans suggest antimicrobial activity via membrane disruption. Researchers should conduct disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and antioxidant tests (DPPH/ABTS assays) .

Q. How can researchers resolve discrepancies in CAS registry numbers for this compound?

Two conflicting CAS numbers are reported:

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Isomeric Contamination : Use chiral GC columns or HPLC with cyclodextrin-based stationary phases to separate Z/E isomers.

- Heteroatom Interference : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects metal catalysts (e.g., Pd, Ni) at ppm levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.